3-Fluoro-3'-methoxybenzophenone
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally similar to 3-Fluoro-3'-methoxybenzophenone involves multiple steps, including O-methylation and subsequent reactions like Schiff reactions or Claisen–Schmidt condensation reactions. For instance, 4-(4-[11C]methoxyphenyl) -(5-fluoro-2-hydroxyphenyl)-methylene-aminobutyric acid was synthesized using O-methylation of 5-fluoro-2-hydroxy-4′-hydroxybenzophenone with cyclotron produced [11C]iodomethane, followed by a Schiff reaction (Vos & Slegers, 1994). Similarly, compounds like 3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one and its 4-fluorophenyl counterpart were prepared via Claisen–Schmidt condensation (Guo, 2009); (Zhao et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds showcases interesting aspects such as dihedral angles between benzene rings, indicating the spatial arrangement that could influence their chemical properties and reactivity. The dihedral angle between the benzene rings in 3-(2-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is 31.99°, contributing to its structural characteristics (Guo, 2009).
Chemical Reactions and Properties
The chemical reactions of 3-Fluoro-3'-methoxybenzophenone derivatives often involve intermolecular and intramolecular hydrogen bonding, affecting their chemical behavior and potential applications in various fields, including as intermediates in the synthesis of more complex molecules or as potential pharmacological agents.
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystalline structure play a crucial role in determining the practical applications of chemical compounds. For compounds structurally related to 3-Fluoro-3'-methoxybenzophenone, crystal structure analysis reveals weak intermolecular C—H⋯O hydrogen bonds, influencing their solid-state arrangements (Guo, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, ability to form bonds, and undergo specific reactions, are essential for the development of new materials and drugs. For example, the reactivity of similar compounds with SelectfluorTM reagent F-TEDA-BF4 indicates specific conditions under which these compounds can be functionalized or modified for further applications (Stavber et al., 1996).
Scientific Research Applications
1. Environmental Science and Toxicology
3-Fluoro-3'-methoxybenzophenone, as part of the benzophenone family, has been studied in the context of environmental science, particularly concerning its potential as an ultraviolet (UV) filter in skincare products and its implications for reproductive toxicity. Benzophenone-3 (BP-3), a closely related compound, has been extensively researched for its endocrine-disrupting effects and its presence in various environmental matrices, raising concerns about its impact on both human and animal health. Studies on BP-3 have highlighted its potential to affect reproductive parameters across species, indicating the broader implications of related compounds like 3-Fluoro-3'-methoxybenzophenone in environmental health and safety (Ghazipura et al., 2017).
2. Materials Science
In materials science, the applications of fluorinated compounds, including those related to 3-Fluoro-3'-methoxybenzophenone, focus on enhancing the properties of materials used in various industries. For instance, fluorinated oligomeric composites have been developed for their superoleophobic and superhydrophilic characteristics, which are valuable for oil-water separation technologies and surface modification processes. These applications demonstrate the compound's role in advancing materials with specific surface properties for environmental and industrial applications (Oikawa et al., 2015).
3. Chemical Synthesis
In chemical synthesis, the utility of 3-Fluoro-3'-methoxybenzophenone extends to the synthesis of novel compounds and materials with potential applications in high-performance polymers, liquid crystals, and other advanced materials. Research has delved into the synthesis of fluorinated monomers and polymers, highlighting the compound's relevance in creating materials with exceptional solubility and thermal properties, suitable for engineering and optical applications (Xiao et al., 2003).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
properties
IUPAC Name |
(3-fluorophenyl)-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVUNNOCPNIWQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559222 |
Source
|
Record name | (3-Fluorophenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3'-methoxybenzophenone | |
CAS RN |
120553-05-1 |
Source
|
Record name | (3-Fluorophenyl)(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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